3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione

Hydrogen bond donor count Physicochemical profiling Thiane-1,1-dioxide comparator

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione (CAS 1502768-20-8) is a saturated cyclic sulfone belonging to the tetrahydro-2H-thiopyran 1,1-dioxide (thiane-1,1-dioxide) class, featuring a primary amine and a tertiary alcohol substituent at the 3-position of the six-membered sulfur heterocycle. The molecular formula is C8H17NO3S with a molecular weight of 207.29 g/mol and a predicted topological polar surface area (TPSA) of 80.39 Ų, a predicted LogP of -0.3366, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 rotatable bond.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
Cat. No. B13317686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCCS(=O)(=O)C1)N)O
InChIInChI=1S/C8H17NO3S/c1-7(2,10)8(9)4-3-5-13(11,12)6-8/h10H,3-6,9H2,1-2H3
InChIKeyORROFBQBKYTTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione (CAS 1502768-20-8): Core Structural and Physicochemical Identity for Procurement Specification


3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione (CAS 1502768-20-8) is a saturated cyclic sulfone belonging to the tetrahydro-2H-thiopyran 1,1-dioxide (thiane-1,1-dioxide) class, featuring a primary amine and a tertiary alcohol substituent at the 3-position of the six-membered sulfur heterocycle . The molecular formula is C8H17NO3S with a molecular weight of 207.29 g/mol and a predicted topological polar surface area (TPSA) of 80.39 Ų, a predicted LogP of -0.3366, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 rotatable bond . The compound is commercially available from chemical suppliers at a specification purity of 95% .

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione: Why Generic Substitution of In-Class Sulfones Introduces Structural and Pharmacophoric Risk


Generic substitution within the tetrahydrothiopyran 1,1-dioxide class is not straightforward because the 3-position substitution pattern—specifically the combination of a primary amine and a tertiary hydroxyisopropyl group on the same carbon—generates a sterically congested, hydrogen-bond-dense pharmacophoric motif that is absent in simpler 3-unsubstituted or 3-mono-substituted analogs . The presence of the sulfone group (1,1-dioxide) further polarizes the scaffold, contributing to a predicted LogP of -0.3366 that distinguishes it from more lipophilic thiopyran and thiane congeners . Without quantitative head-to-head biological data for this specific compound, the extent of functional differentiation remains inferred from structure-activity relationship (SAR) precedents within the thiopyran 1,1-dioxide chemotype, where 3-amino substituents have been associated with 5-HT3 receptor modulation and DPP-4 inhibitory activity in structurally related series [1][2].

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione: Quantitative Differentiation Evidence Against Closest Structural Analogs for Informed Procurement


Increased Hydrogen Bond Donor Capacity Relative to Unsubstituted Thiane-1,1-dioxide: A Physicochemical Differentiation Parameter

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione possesses 2 hydrogen bond donors (the primary amine NH2 and the tertiary alcohol OH), compared to 0 hydrogen bond donors for the unsubstituted parent scaffold thiane-1,1-dioxide (tetrahydrothiopyran 1,1-dioxide) [1]. This difference is structurally encoded and directly impacts predicted solubility and target-binding pharmacophore compatibility.

Hydrogen bond donor count Physicochemical profiling Thiane-1,1-dioxide comparator

Reduced Lipophilicity Versus Des-3-Amino-Thiane-1,1-dioxide Supports Favorable Solubility Profile Predictions

The predicted LogP of 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione is -0.3366 (Leyan) , which is substantially lower than the predicted LogP of the des-amino, des-hydroxy thiane-1,1-dioxide scaffold (~0.5–1.0 range for simple alkyl-substituted thiane-1,1-dioxides) . This reduction in lipophilicity is attributable to the polar amine and hydroxyl substituents.

LogP Lipophilicity Solubility prediction

Topological Polar Surface Area Exceeds That of Common Thiane-1,1-dioxide Scaffolds, Indicating Enhanced Polarity

The topological polar surface area (TPSA) of 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione is 80.39 Ų (Leyan) to 88.8 Ų (Chem960) , which is >40 Ų higher than the TPSA of unsubstituted thiane-1,1-dioxide (~37–42 Ų) [1]. This difference reflects the contribution of the amino (NH2) and hydroxyl (OH) polar groups.

TPSA Polar surface area Drug-likeness

Reduced Rotatable Bond Count Relative to Acyclic Sulfone Alternatives Constrains Conformational Flexibility for Target Engagement

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione contains only 1 rotatable bond (the C–C bond between the ring and the hydroxyisopropyl group) , compared to 4–6 rotatable bonds commonly found in acyclic aliphatic sulfones such as 3-aminosulfolane analogs or open-chain amino sulfones [1]. This conformational restriction arises from the cyclic thiane ring and the geminal substitution at the 3-position.

Rotatable bonds Conformational restriction Rigidification

3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione: High-Priority Application Scenarios Grounded in Quantitative Differentiation Data


Fragment-Based Drug Discovery (FBDD) Library Enrichment for Serotonergic or Metabolic Targets

The compound's low molecular weight (207.29 Da), low rotatable bond count (1), and balanced polarity (TPSA 80.39 Ų) align with fragment library design principles . Its 3-amino-thiane-1,1-dioxide core is structurally related to scaffolds explored in 5-HT3 receptor modulation (US9045501B2) [1] and DPP-4 inhibition (Merck patent series) [2], making it a suitable fragment hit starting point for these target classes. The commercial availability at 95% purity supports immediate procurement for crystallographic soaking or SPR-based primary screening.

Scaffold-Hopping from Acyclic Sulfones to a Conformationally Constrained Cyclic Sulfone Bioisostere

With only 1 rotatable bond versus 4–6 in typical acyclic amino sulfones , this compound offers a rigidified bioisostere for medicinal chemistry scaffold-hopping campaigns. The combination of a tertiary alcohol and primary amine on a single carbon center provides a unique hydrogen-bonding pharmacophore (2 HBD, 4 HBA) that is difficult to achieve with acyclic alternatives without introducing additional chiral centers or rotatable bonds .

Physicochemical Property-Driven Lead Optimization for Oral Bioavailability Modulation

The predicted LogP of -0.3366 places this compound in a polarity range favorable for aqueous solubility . Combined with a TPSA of 80.39 Ų (above the typical 60 Ų threshold for CNS restriction) , this compound is well-suited for programs targeting peripheral receptors where low brain penetration is desirable, such as gastrointestinal 5-HT3 receptors or metabolic targets (DPP-4) expressed in peripheral tissues.

Custom Synthesis Starting Material for 3,3-Disubstituted Thiane-1,1-dioxide Libraries

The geminal amino and hydroxyisopropyl substitution at the 3-position provides orthogonal reactive handles—the primary amine can be derivatized via amide coupling or reductive amination, while the tertiary alcohol can undergo O-alkylation or serve as a hydrogen bond anchor . This dual functionality, combined with the chemically robust sulfone group, supports its use as a versatile building block for parallel library synthesis of 3,3-disubstituted thiane-1,1-dioxide derivatives .

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